![molecular formula C14H8ClKN4 B1512115 potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile CAS No. 192140-46-8](/img/structure/B1512115.png)
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile is a chemical compound with the molecular formula C14H8ClKN4 and a molecular weight of 306.79 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with chloro and dicyanovinyl groups. It is primarily used in research settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile typically involves the reaction of cyclohexene derivatives with chloro and dicyanovinyl groups under specific conditions. The reaction is carried out in the presence of potassium ions, which facilitate the formation of the final product . The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the compound.
Industrial Production Methods
化学反应分析
Types of Reactions
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
科学研究应用
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is used in biochemical studies to investigate the effects of specific chemical modifications on biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
作用机制
The mechanism of action of potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile: This compound is unique due to its specific substitution pattern and the presence of both chloro and dicyanovinyl groups.
Other Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents may exhibit different chemical and biological properties.
Dicyanovinyl-Substituted Compounds: These compounds share the dicyanovinyl group but may have different core structures, leading to variations in their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
192140-46-8 |
|---|---|
分子式 |
C14H8ClKN4 |
分子量 |
306.79 g/mol |
IUPAC 名称 |
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile |
InChI |
InChI=1S/C14H8ClN4.K/c15-14-12(4-10(6-16)7-17)2-1-3-13(14)5-11(8-18)9-19;/h4-5H,1-3H2;/q-1;+1 |
InChI 键 |
RDMQASZXPHAORJ-UHFFFAOYSA-N |
SMILES |
C1CC(=C[C-](C#N)C#N)C(=C(C1)C=C(C#N)C#N)Cl.[K+] |
规范 SMILES |
C1CC(=C[C-](C#N)C#N)C(=C(C1)C=C(C#N)C#N)Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B1512032.png)
![4-(4-bromo-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1512033.png)

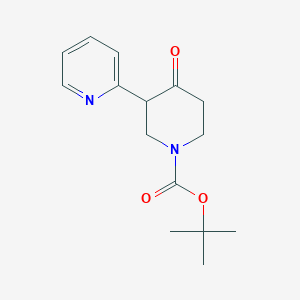
![Ethanone, 1-(4-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B1512048.png)
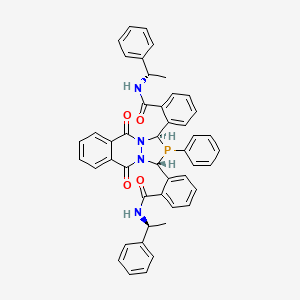
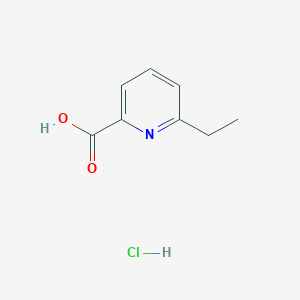
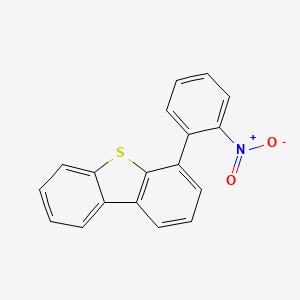
![4-ethyl-4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B1512057.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)
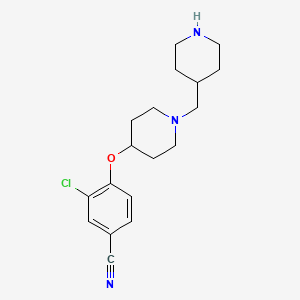
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1512074.png)
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, 8-methyl-](/img/structure/B1512075.png)
![(3-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1512076.png)
